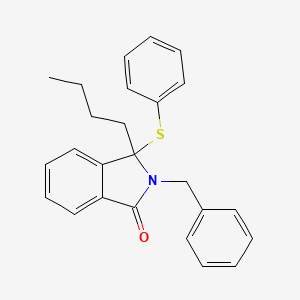
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a nonyne backbone with a hydroxy group and a phenylmethoxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Nonyn Backbone: This can be achieved through a series of reactions, including alkyne formation and subsequent functional group modifications.
Introduction of the Hydroxy Group: This step often involves oxidation reactions to introduce the hydroxy group at the desired position.
Attachment of the Phenylmethoxy Group: This can be done through etherification reactions, where a phenylmethanol derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the alkyne group can produce alkanes.
Applications De Recherche Scientifique
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylmethoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The alkyne group can also participate in reactions that modify the compound’s activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nonyn-5-one: Lacks the hydroxy and phenylmethoxy groups, making it less reactive in certain contexts.
9-Hydroxy-1-(phenylmethoxy)-nonane: Similar structure but lacks the alkyne group, affecting its reactivity and applications.
5-Nonyn-3-one: Different position of the functional groups, leading to variations in chemical behavior.
Uniqueness
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the hydroxy and phenylmethoxy groups, along with the alkyne backbone, makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
616240-05-2 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
9-hydroxy-1-phenylmethoxynon-3-yn-5-one |
InChI |
InChI=1S/C16H20O3/c17-12-6-4-10-16(18)11-5-7-13-19-14-15-8-2-1-3-9-15/h1-3,8-9,17H,4,6-7,10,12-14H2 |
Clé InChI |
GTEWQAFIYDHDIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCC#CC(=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


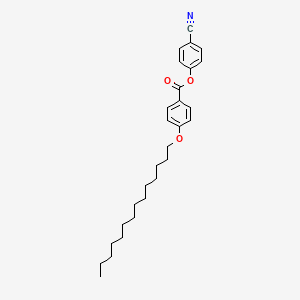
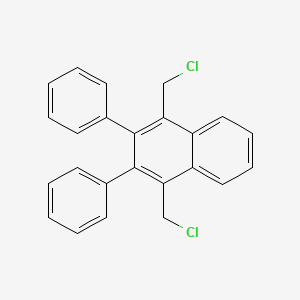
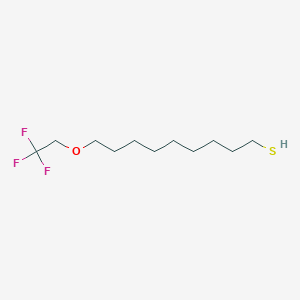
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
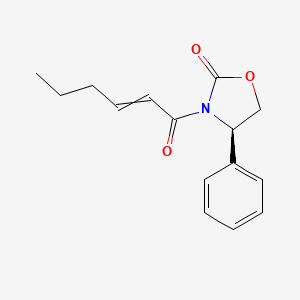
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
![Methanesulfonamide, N,N'-[1,1'-biphenyl]-2,2'-diylbis[1,1,1-trifluoro-](/img/structure/B12580953.png)
![1,3-Dithiolo[4,5-c]furan-2-thione](/img/structure/B12580958.png)
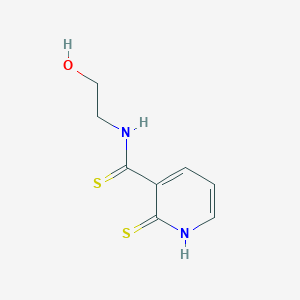
![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)
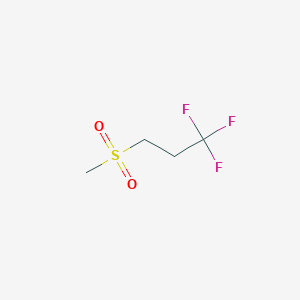

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
